molecular formula C22H17FN2S B2395931 4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide CAS No. 339277-85-9

4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide

Cat. No.: B2395931
CAS No.: 339277-85-9
M. Wt: 360.45
InChI Key: VHNZPXRLFRZMEU-UHFFFAOYSA-N
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Description

Introduction and Structural Features 4,5-Diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide (CAS 339277-96-2) is a trisubstituted imidazole derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C 25 H 19 FN 2 S, with a molecular weight of 398.5 g/mol [ citation:1 ]. The compound features a central, electron-rich 1H-imidazole core substituted at the 4 and 5 positions with phenyl groups, and at the 2-position with a 3-fluorobenzylsulfanyl group. This specific structure contributes to its diverse potential biological activities and makes it a valuable scaffold for chemical exploration. Research Applications and Potential This compound is primarily used in non-human research, specifically in the fields of antimicrobial and pharmaceutical development [ citation:10 ]. Imidazole derivatives are renowned for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties [ citation:10 ]. The presence of the 4,5-diphenyl-1H-imidazole core is a key structural motif found in molecules investigated as serotonin receptor modulators for potential psychiatric disorders such as depression [ citation:9 ]. The 3-fluorobenzyl sulfide moiety can enhance the compound's stability and influence its interactions with biological targets, potentially leading to improved selectivity and efficacy in therapeutic applications [ citation:6 ]. Synthesis and Characteristics The synthesis of such trisubstituted imidazoles often employs versatile methods like the Debus-Radziszewski multi-component reaction, which involves the condensation of benzil, ammonium acetate, and the appropriate aldehyde under acidic conditions [ citation:3 ]. Key predicted physical properties for this compound include a density of 1.12±0.1 g/cm³ and a boiling point of 557.5±60.0 °C [ citation:1 ]. Handling and Availability This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from specialized suppliers, with availability in various quantities [ citation:1 ].

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2S/c23-19-13-7-8-16(14-19)15-26-22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNZPXRLFRZMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde under acidic conditions. One common method involves the use of glacial acetic acid as the solvent and catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Studies : Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. For instance, Jain et al. synthesized several derivatives of 4,5-diphenyl-1H-imidazole and evaluated their antimicrobial efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain compounds exhibited notable zones of inhibition compared to standard antibiotics like Norfloxacin .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
5aE. coli: 15
P. aeruginosa: 19
B. subtilis: 21
StreptomycinE. coli: 28
P. aeruginosa: 32
B. subtilis: 31

Antifungal Activity : In addition to antibacterial activity, imidazole compounds have shown antifungal properties against various strains . The mechanism often involves the disruption of fungal cell membranes.

Anti-inflammatory and Antihypertensive Properties

Imidazole derivatives are also investigated for their anti-inflammatory and antihypertensive effects. For example, Navarrete-Vazquez et al. synthesized compounds based on imidazole structures and evaluated their antihypertensive potential using animal models. The findings suggested that these compounds could effectively lower blood pressure in hypertensive rats .

Table 2: Antihypertensive Activity Results

CompoundEC50 (μM)E max (%)
Compound A369.37 ± 10.291.2 ± 1.18
Compound B210.33 ± 11.375.14 ± 33.5

Case Studies

  • Antimicrobial Efficacy : A study by Sharma et al. explored the antibacterial activity of a series of imidazole derivatives against Klebsiella pneumoniae and other pathogens using the Kirby-Bauer disc diffusion method. The results indicated promising antimicrobial activity, supporting the potential use of these compounds in treating bacterial infections .
  • Antihypertensive Mechanism : Hadizadeh et al. conducted experiments to evaluate the antihypertensive effects of imidazole derivatives in rat models, demonstrating significant reductions in blood pressure through vasorelaxation mechanisms .
  • Metal Complexes : Recent studies have also investigated metal complexes formed with imidazole derivatives, revealing enhanced antimicrobial activities compared to their parent ligands . This suggests that modifying imidazole compounds can lead to more potent therapeutic agents.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Substituent Variations in the Benzyl Group

The position and nature of substituents on the benzyl sulfide group significantly influence physicochemical and biological properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Differences
4,5-Diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide 3-Fluoro C₂₅H₁₉FN₂S 398.5 Reference compound
4,5-Diphenyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide 4-Fluoro C₂₅H₁₉FN₂S 398.5 Altered electronic effects due to para-fluorine; may affect binding interactions .
2-Chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide 2-Chloro C₂₅H₁₉ClN₂S 376.91 Chlorine’s larger atomic radius increases steric hindrance; higher hydrophobicity .

Key Insight : The 3-fluoro derivative exhibits a balance between electronic withdrawal and steric accessibility, whereas para-substituted analogs may have altered binding kinetics.

Sulfide vs. Sulfone Derivatives

Oxidation of the sulfide group to sulfone (-SO₂-) modifies reactivity and biological activity:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Sulfide (-S-) C₂₅H₁₉FN₂S 398.5 Less polar; prone to oxidation .
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole Sulfone (-SO₂-) C₂₅H₁₉FN₂O₂S 430.5 Higher polarity and stability; sulfone groups enhance hydrogen-bonding capacity .
3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone Sulfone + Methyl C₂₃H₁₉FN₂O₂S 406.5 Methylation at N1 reduces ring flexibility; sulfone improves metabolic resistance .

Key Insight : Sulfone derivatives are more stable but may exhibit reduced membrane permeability due to increased polarity.

Biological Activity

4,5-Diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with substituted benzyl halides. Several methods have been reported for the efficient synthesis of this compound, often highlighting the importance of the imidazole ring in conferring biological activity.

Antimicrobial Activity

Research has shown that compounds containing imidazole moieties exhibit significant antimicrobial properties. In a study by Jain et al., various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited substantial antibacterial activity, with zones of inhibition comparable to standard antibiotics.

CompoundZone of Inhibition (mm)
E. coli15
P. aeruginosa19
B. subtilis21
A. niger20
C. albicans19
Streptomycin (control)28

This table summarizes the antibacterial efficacy of selected compounds, indicating that derivatives similar to this compound could be potent antimicrobial agents .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. A study highlighted the cytotoxic effects of several imidazole-based compounds on various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring significantly affected cytotoxicity.

For instance, a compound structurally related to 4,5-diphenyl-1H-imidazol-2-yl showed an IC50 value less than that of doxorubicin against certain cancer cell lines, suggesting promising anticancer potential .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, imidazole derivatives have demonstrated anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. This suggests that compounds like this compound may also be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives, it was found that those with specific substitutions on the phenyl rings exhibited enhanced activity against resistant bacterial strains. The study concluded that structural modifications could optimize these compounds for better therapeutic outcomes.

Case Study 2: Cancer Cell Line Testing
A series of tests on human cancer cell lines demonstrated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Resolving spectral overlaps in complex NMR data

  • Approach : Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping aromatic protons. For fluorinated analogs, use ¹⁹F NMR to track regiochemical purity (distinct δ -110 to -120 ppm for para/meta substitution) .

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